N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-24-16-10-6-5-9-15(16)23-19(24)18(14-7-3-2-4-8-14)22-13-17(25)21-12-11-20/h2-10,18,22H,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSBEONRRJXFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)NCC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide is a compound that has garnered interest for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H19N5O
- Molecular Weight : 333.395 g/mol
- CAS Number : 1645412-34-5
Structural Representation
The compound features a benzimidazole moiety, which is significant for its biological interactions. The presence of the cyanomethyl group and the acetamide linkage may contribute to its pharmacological properties.
Cytotoxicity and Neuroprotection
Studies involving related compounds have demonstrated neuroprotective effects in cellular models. For example, compounds with benzimidazole structures have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. The protective mechanisms often involve the inhibition of apoptosis pathways and the modulation of oxidative stress markers .
Inhibitory Activity Against Enzymes
The compound may also exhibit inhibitory activity against key enzymes such as carbonic anhydrase. Research on similar compounds has shown that they can selectively inhibit carbonic anhydrase II with high potency, suggesting a potential therapeutic role in conditions like glaucoma and other diseases where carbonic anhydrase plays a critical role .
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of various benzimidazole derivatives, including those structurally related to this compound. The findings indicated that certain derivatives significantly reduced cell death in PC12 cells exposed to neurotoxic agents, highlighting their potential as neuroprotective agents .
Study 2: Antimicrobial Evaluation
In another investigation, azetidine derivatives containing benzimidazole rings were synthesized and tested for antimicrobial activity. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that modifications of the benzimidazole scaffold could enhance antimicrobial properties.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O |
| Molecular Weight | 333.395 g/mol |
| CAS Number | 1645412-34-5 |
| Antimicrobial Activity | Significant (analogous studies) |
| Neuroprotective Effect | Positive (related compounds) |
| Carbonic Anhydrase Inhibition | Potential (based on structure) |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity
- Cyanomethyl Group: The target compound’s -CH2CN group may enhance polarity and hydrogen-bonding capacity compared to analogs with nitro (W1) or hydroxyhydrazide (BI) groups. This could improve solubility but may also affect metabolic stability .
- Benzimidazole vs. Thiazole/Thiadiazole : Benzimidazole derivatives (target, W1, BI) often exhibit stronger DNA intercalation or enzyme inhibition (e.g., kinase targets) due to their planar aromatic structure. In contrast, thiazole-containing analogs () are studied for coordination chemistry and ligand properties .
Pharmacological Profiles
- Antimicrobial Activity : W1’s 2,4-dinitrophenyl group confers potent antimicrobial activity, likely through nitro group-mediated redox interference. The target compound lacks this substituent, suggesting a different mechanism .
- Anti-inflammatory Potential: BI’s hydroxyaceto hydrazide group may modulate COX or LOX pathways. The target’s cyanomethyl group could instead target cysteine proteases or nitrile-responsive enzymes .
Physical and Toxicological Considerations
- Solubility: The cyanomethyl group may increase aqueous solubility compared to hydrophobic analogs like 2-(1H-benzimidazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide () .
- Toxicity: notes that toxicological data for structurally related cyanomethyl acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) are incomplete, urging caution in extrapolating safety profiles .
Q & A
Q. Q. What are the key synthetic routes for preparing N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide?
- Condensation reactions are central to forming the benzimidazole-acetamide backbone. For example, 2-aminobenzimidazole derivatives can react with cyanoacetamide intermediates under mild acidic or basic conditions (e.g., using triethyl orthoformate or acetic acid as solvents) .
- Stepwise functionalization : Initial synthesis of the benzimidazole core (via cyclization of o-phenylenediamine derivatives) followed by cyanomethylation via nucleophilic substitution (e.g., using bromoacetonitrile or chloroacetonitrile) .
- Characterization : Confirm intermediate purity via TLC and final product structure using / NMR (e.g., δ 2.19–2.25 ppm for methyl groups in acetamide moieties) and HRMS (e.g., [M+H] peaks matching theoretical values) .
Advanced Synthesis
Q. How can researchers optimize multi-step syntheses with conflicting yield data?
- Troubleshooting reaction conditions : For low-yielding steps (e.g., condensation or acetylation), adjust solvent polarity (e.g., switch from DMF to THF/HO mixtures) or catalyst loading (e.g., Pd(dppf)Cl at 0.1 eq. for cross-coupling) .
- Analytical validation : Use LC-MS to identify side products (e.g., incomplete acetylation or hydrolysis byproducts) and optimize reaction time/temperature gradients .
- Case study : reported failed tetrazole formation due to unstable intermediates, resolved by substituting acetyl chloride with triethyl orthoformate .
Basic Characterization
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : Key signals include benzimidazole NH (~δ 12.3–12.7 ppm), acetamide carbonyls (~δ 165–170 ppm in ), and cyanomethyl groups (~δ 2.5–3.0 ppm in ) .
- Mass spectrometry : HRMS should match theoretical molecular weights (e.g., ±0.001 Da deviation). For example, a compound with CHNO would have [M+H] at 373.1616 .
- IR spectroscopy : Confirm C≡N stretches (~2240 cm) and amide C=O (~1680 cm) .
Advanced Characterization
Q. How can researchers resolve ambiguous spectral data (e.g., overlapping NMR signals)?
- 2D NMR techniques : Use HSQC to correlate - signals and COSY to identify coupling partners, especially for crowded aromatic regions .
- Isotopic labeling : Introduce or labels in the cyanomethyl group to isolate specific signals .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Biological Activity Evaluation
Q. What methodologies are used to assess antifungal or anti-inflammatory activity?
- Disc diffusion assays : For antifungal testing against C. albicans or A. flavus, prepare compound solutions (1–100 µg/mL) in DMSO, apply to agar plates, and measure inhibition zones after 48 hours .
- In vitro enzyme assays : Evaluate inhibition of α-glucosidase or cyclooxygenase-2 (COX-2) using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
- Data interpretation : Compare IC values with positive controls (e.g., miconazole for antifungal activity) and perform dose-response curve fitting .
Mechanistic Studies
Q. How can reaction mechanisms (e.g., acetylation or cyclization) be elucidated?
- Kinetic isotope effects : Replace reactive protons (e.g., NH in benzimidazole) with deuterium to study rate-determining steps .
- Intermediate trapping : Use low-temperature NMR to isolate unstable intermediates (e.g., nitrenes in azide-based reactions) .
- Computational modeling : Map energy profiles for proposed mechanisms (e.g., acetylation via tetrahedral intermediates) using software like Gaussian .
Data Contradictions
Q. How to address discrepancies in biological activity across studies?
- Strain variability : Antifungal activity may differ between C. albicans strains due to efflux pump expression; validate using standardized ATCC strains .
- Solubility effects : Poor aqueous solubility can artificially reduce observed activity. Use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .
- Statistical rigor : Perform triplicate experiments with ANOVA analysis to confirm significance (p < 0.05) .
Advanced Troubleshooting
Q. What strategies improve purification of polar byproducts?
- Column chromatography : Use gradient elution (e.g., hexane → ethyl acetate → methanol) for polar impurities. Silica gel with 10% NHOH can retain basic byproducts .
- Recrystallization : Optimize solvent pairs (e.g., methanol/water for acetamides) and cooling rates to enhance crystal purity .
- HPLC prep-scale : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for challenging separations .
Structural Analogs Design
Q. What structural modifications enhance target selectivity (e.g., kinase inhibition)?
- SAR studies : Replace the cyanomethyl group with sulfonamide or thiazole moieties to modulate lipophilicity (logP) and H-bonding capacity .
- Bioisosteres : Substitute the benzimidazole core with indole or purine scaffolds while retaining acetamide pharmacophores .
- In silico screening : Dock analogs into target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthesis .
Green Chemistry Approaches
Q. How can solvent waste be minimized in large-scale synthesis?
- Aqueous-organic biphasic systems : Use THF/HO (5:1) for Pd-catalyzed reactions, enabling easy separation and recycling .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) and energy use for condensation steps .
- Catalyst recovery : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
